Benzyl 2-acetamido-3-O-acetyl-6-O-benzyl-2-deoxy-alpha-D-glucopyranoside
Description
Benzyl 2-acetamido-3-O-acetyl-6-O-benzyl-2-deoxy-alpha-D-glucopyranoside is a synthetic glycoside derivative extensively employed in carbohydrate chemistry and glycobiology research. Its structure features a glucopyranoside core with benzyl and acetyl protecting groups at the 3-O and 6-O positions, respectively, and a 2-acetamido group. This compound serves as a critical intermediate for synthesizing oligosaccharides and glycoconjugates due to its stability and selective reactivity in glycosylation reactions. Applications include studying carbohydrate-protein interactions, cell adhesion mechanisms, and immune recognition processes .
Properties
IUPAC Name |
[(2S,3R,4R,5S,6R)-3-acetamido-5-hydroxy-2-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO7/c1-16(26)25-21-23(31-17(2)27)22(28)20(15-29-13-18-9-5-3-6-10-18)32-24(21)30-14-19-11-7-4-8-12-19/h3-12,20-24,28H,13-15H2,1-2H3,(H,25,26)/t20-,21-,22-,23-,24+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWJKHLDBYORCA-RMRNXIRCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzyl α-D-Glycoside Core
The foundational step involves the formation of the benzyl α-D-glycoside. Using the Koenigs-Knorr method, peracetylated D-glucosamine is treated with hydrogen bromide in acetic acid to generate the corresponding glycosyl bromide. Reaction with benzyl alcohol in the presence of mercuric cyanide promotes α-selective glycosylation, yielding benzyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside. Subsequent deacetylation under Zemplén conditions (methanolic sodium methoxide) affords the free hydroxyl intermediate, benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside.
Regioselective Benzylation at 6-O
The primary 6-OH group is selectively benzylated using benzyl bromide and sodium hydride in dimethylformamide (DMF). This step capitalizes on the heightened reactivity of primary alcohols, achieving >85% yield of benzyl 2-acetamido-6-O-benzyl-2-deoxy-α-D-glucopyranoside. Nuclear magnetic resonance (NMR) analysis (δ 4.50 ppm, doublet, J = 12 Hz for the benzyl methylene protons) confirms exclusive 6-O-substitution.
Acetylation at 3-O
The secondary 3-OH is acetylated under controlled conditions to avoid over-acylation. Employing acetic anhydride and 4-dimethylaminopyridine (DMAP) in pyridine at 0°C selectively acetylates the 3-OH, leaving the 4-OH unprotected. This selectivity arises from the steric and electronic effects of the adjacent 2-acetamido group, which attenuates the nucleophilicity of the 4-OH. The final product, benzyl 2-acetamido-3-O-acetyl-6-O-benzyl-2-deoxy-α-D-glucopyranoside, is isolated in 78% yield after silica gel chromatography.
Glycal Intermediate Route
Preparation of 3,4-Di-O-Acetyl-6-O-Tosyl-D-Glucal
Adapting methodologies from CDN Science, D-glucal is sequentially tosylated at 6-O and acetylated at 3,4-O positions. Nitrosyl chloride addition to the glycal double bond forms a nitroso-chloro adduct, which undergoes condensation with benzyl alcohol to yield benzyl 3,4-di-O-acetyl-2-oximino-6-O-tosyl-α-D-glucopyranoside.
Conversion to 6-Amino-6-Deoxy Derivative
The 6-O-tosyl group is displaced with ammonia in methanol, generating the 6-amino intermediate. Subsequent N-acetylation and selective hydrolysis of the oximino group at C2 afford benzyl 2-acetamido-3,4-di-O-acetyl-6-amino-6-deoxy-α-D-glucopyranoside. Reductive amination and benzylation at 6-NH2 yield the target compound, albeit with moderate overall efficiency (19% over six steps).
Oxazoline Condensation Strategy
Oxazoline Donor Preparation
As demonstrated in PubMed, 2-methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-α-D-glucopyrano)-[2,1-d]-2-oxazoline serves as a glycosyl donor. Condensation with benzyl 2-acetamido-3-O-benzyl-2-deoxy-α-D-glucopyranoside under acidic conditions (camphorsulfonic acid) forms a β-(1→4)-linked disaccharide.
Selective Deprotection and Acetylation
Hydrogenolysis of the benzyl aglycon and 3-O-benzyl group, followed by acetylation at 3-OH, furnishes the desired product. This method, while elegant, requires stringent control over hydrogenolysis conditions to prevent over-reduction.
Comparative Analysis of Methodologies
| Method | Key Steps | Yield | Advantages | Challenges |
|---|---|---|---|---|
| Stepwise Protection | Koenigs-Knorr glycosylation, selective acylation | 62% | High regioselectivity, scalable | Multi-step purification |
| Glycal Intermediate | Tosylation, oximino condensation | 19% | Access to 6-amino derivatives | Low overall yield, toxic reagents |
| Oxazoline Condensation | Oxazoline-mediated glycosylation | 45% | Stereochemical control | Sensitivity to hydrolysis |
The stepwise protection approach emerges as the most practical route, balancing yield and scalability. However, the glycal method offers unique access to 6-amino analogs for structure-activity studies.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-acetamido-3-O-acetyl-6-O-benzyl-2-deoxy-alpha-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the glucopyranoside ring.
Reduction: This can be used to reduce any ketone or aldehyde groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and specific pH levels to ensure the desired reaction occurs .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions, including:
- Acetylation : Introduction of acetyl groups to enhance solubility and stability.
- Benzylation : Protecting hydroxyl groups with benzyl groups to facilitate further chemical modifications.
Research has demonstrated various synthetic routes that optimize yield and purity, including the use of protecting group strategies and selective reactions to achieve the desired stereochemistry .
Biochemical Research Applications
Benzyl 2-acetamido-3-O-acetyl-6-O-benzyl-2-deoxy-alpha-D-glucopyranoside is primarily utilized in the following areas:
a. Glycosylation Studies
This compound serves as a glycosyl donor in glycosylation reactions, facilitating the formation of glycosidic bonds in oligosaccharide synthesis. Its unique structure allows for selective reactions that are crucial for studying carbohydrate-protein interactions .
b. Enzyme Substrates
It acts as a substrate for various glycosidases, enabling researchers to investigate enzyme kinetics and mechanisms. The presence of acetyl and benzyl groups enhances its interactions with enzymes, allowing for detailed studies of enzyme specificity and activity .
c. Drug Development
In medicinal chemistry, this compound is explored for its potential therapeutic applications due to its structural similarity to naturally occurring carbohydrates involved in cell signaling and immune responses. Research indicates that derivatives of this compound may exhibit anti-inflammatory and anti-cancer properties .
Case Study 1: Synthesis and Characterization
A study published in Carbohydrate Research detailed the synthesis of this compound through a series of protecting group manipulations. The resulting compound was characterized using NMR spectroscopy, confirming its structure and purity .
Case Study 2: Enzymatic Activity
Another research article investigated the enzymatic hydrolysis of this compound by specific glycosidases. The study found that the presence of benzyl groups significantly affected the enzyme's activity, providing insights into substrate specificity and potential applications in enzyme engineering .
Mechanism of Action
The mechanism of action of Benzyl 2-acetamido-3-O-acetyl-6-O-benzyl-2-deoxy-alpha-D-glucopyranoside involves its interaction with specific enzymes and proteins. It can inhibit glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to proteins and lipids. This inhibition can affect various biological pathways, including those involved in cell signaling and immune responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Protecting Groups and Substituents
Table 1: Structural and Molecular Comparison
Key Observations:
- Protecting Groups : The target compound’s 3-O-acetyl and 6-O-benzyl groups offer balanced stability and reactivity, whereas allyl (e.g., in ) or tosyl groups (e.g., ) alter solubility and reaction pathways.
- Sugar Moieties: Compounds with additional residues like β-L-fucopyranosyl () or β-D-galactopyranosyl () expand structural complexity for specialized glycoconjugate synthesis.
- Biological Activity : Chloroacetyl and benzoyl derivatives () exhibit antimicrobial properties, unlike the acetylated target compound.
Key Observations:
- Catalysts : Mercuric cyanide () and TMSOTf () are common for glycosylation, while CSA (camphorsulfonic acid) aids allylation ().
- Yields : High yields (>90%) are achieved in glycosylation reactions (), whereas multi-step syntheses (e.g., ) show lower efficiency.
- Purification : Column chromatography dominates, but TLC-guided methods () are used for smaller-scale syntheses.
Spectral and Analytical Data
- NMR Trends :
- Mass Spectrometry :
Functional and Application-Based Differences
- Glycobiology : The target compound is a general-purpose intermediate, while fucose/galactose-containing analogs () are tailored for cell adhesion studies.
- Therapeutic Potential: Tosyl derivatives () serve as enzyme substrates, whereas chloroacetyl analogs () target microbial pathogens.
- Chemical Stability : Acetyl groups (target compound) are base-labile, whereas benzyl () and phthalimido () groups require stronger conditions for removal.
Biological Activity
Benzyl 2-acetamido-3-O-acetyl-6-O-benzyl-2-deoxy-alpha-D-glucopyranoside (often referred to as BAA) is a complex glycoside that has garnered interest in the field of biochemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of BAA typically involves controlled partial benzylation and acetylation processes. For instance, the compound can be synthesized from allyl derivatives through a series of reactions involving benzyl and acetyl groups, leading to various products that serve as intermediates in its production. The synthetic pathways often include steps such as glycosylation and deacetylation, which are crucial for obtaining the desired structure with specific functional groups .
Antiviral Properties
BAA has been studied for its effects on viral glycoproteins, particularly in the context of HIV. The compound acts as an inhibitor of O-glycosylation, which is essential for the proper functioning of viral proteins. By inhibiting the activity of β1,3-galactosyltransferase, BAA disrupts mucin biosynthesis and subsequently affects viral infectivity . In vitro studies have shown that BAA treatment can significantly reduce HIV replication in activated T cells, indicating its potential as an antiviral agent .
Antioxidant Activity
Research has also indicated that BAA exhibits antioxidant properties. In various biological models, it has been shown to scavenge free radicals and reduce oxidative stress markers. This activity is particularly relevant in the context of hyperglycemia-induced oxidative damage, where BAA treatment resulted in improved cellular health and reduced apoptosis in embryonic models .
Case Studies
- HIV Replication Inhibition :
- Oxidative Stress Reduction :
Research Findings
Q & A
Basic Question: What are the common synthetic routes for preparing Benzyl 2-acetamido-3-O-acetyl-6-O-benzyl-2-deoxy-alpha-D-glucopyranoside, and how are intermediates purified?
Methodological Answer:
The synthesis typically involves sequential protection/deprotection of hydroxyl and amine groups. For example:
- Step 1 : Benzyl groups are introduced as protecting groups via benzylation under anhydrous conditions (e.g., using benzyl bromide and a base like NaH in DMF) .
- Step 2 : Acetylation at the 3-O position is achieved using acetic anhydride in pyridine .
- Step 3 : Glycosylation reactions employ trichloroacetimidate donors or mixed anhydride methods (e.g., dicyclohexylcarbodiimide/N-hydroxysuccinimide) to form glycosidic bonds .
- Purification : Intermediates are purified via column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or selective crystallization. NMR and MS data are critical for confirming structural integrity .
Basic Question: Which analytical techniques are essential for characterizing this compound and its derivatives?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm regioselective acetylation/benzylation and anomeric configuration (e.g., alpha-configuration indicated by a downfield H-1 signal at δ ~5.0 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight and detect side products (e.g., incomplete deprotection) .
- Polarimetry : Optical rotation measurements to confirm stereochemical purity .
- TLC Monitoring : Used during synthesis to track reaction progress and optimize conditions (e.g., solvent systems: CHCl/MeOH 9:1) .
Intermediate Question: How do protecting group strategies (e.g., benzyl vs. acetyl) impact the synthesis of disaccharide analogs?
Methodological Answer:
- Benzyl Groups : Provide long-term stability under acidic/basic conditions and are selectively removed via hydrogenolysis (Pd/C, H). Critical for preserving the 6-O-benzyl group during glycosylation .
- Acetyl Groups : Temporarily protect reactive hydroxyls and are cleaved under mild basic conditions (e.g., NaOMe/MeOH). Their removal must precede further functionalization .
- Case Study : In synthesizing tetrasaccharides, benzylidene acetals (e.g., 4,6-O-benzylidene) enable regioselective glycosylation at the 3-O position, while tert-butyldiphenylsilyl (TBDPS) groups protect the 6-O position for later modifications .
Advanced Question: How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for derivatives of this compound?
Methodological Answer:
- Reproducibility : Repeat synthesis using identical conditions (e.g., Schmidt et al.’s protocol for dimethylthexylsilyl derivatives) and compare spectral outputs .
- Cross-Validation : Use 2D NMR (HSQC, HMBC) to assign ambiguous signals. For example, allyl group protons in 3-O-allyl derivatives show distinct coupling patterns in COSY spectra .
- Computational Validation : Employ density functional theory (DFT) to predict chemical shifts and compare with experimental data, resolving discrepancies in prior studies .
Advanced Question: What role does this compound play in studying β-N-acetylhexosaminidase substrate specificity?
Methodological Answer:
- Substrate Design : The 4-deoxy analog (e.g., 4-deoxy-glycoside) is synthesized to probe enzyme active sites. Hydrolysis rates (measured via TLC or HPLC) reveal steric/electronic effects of the 4-OH group .
- Kinetic Assays : Fungal β-N-acetylhexosaminidases (e.g., Talaromyces flavus) hydrolyze 4-deoxy derivatives at rates up to 85% of native substrates, indicating flexibility in the active site .
- Transglycosylation : Using this compound as a donor (e.g., with GlcNAc as an acceptor) yields 4-deoxy-disaccharides, demonstrating its utility in enzymatic synthesis of modified oligosaccharides .
Advanced Question: How can computational methods enhance the design of glycosylation reactions involving this compound?
Methodological Answer:
- Docking Studies : Molecular docking (e.g., AutoDock Vina) models interactions between the compound and glycosyltransferases, predicting regioselectivity (e.g., preference for β-1,4 vs. β-1,6 linkages) .
- MD Simulations : Assess conformational stability of intermediates (e.g., allyl-protected derivatives) under reaction conditions, guiding solvent selection (e.g., DMF vs. THF) .
- DFT Calculations : Predict activation energies for glycosidic bond formation, optimizing catalysts (e.g., TMSOTf vs. BF·EtO) .
Advanced Question: What strategies mitigate side reactions (e.g., over-acetylation) during derivatization?
Methodological Answer:
- Controlled Acetylation : Use substoichiometric acetic anhydride (1.1 eq.) and monitor via TLC to prevent over-acetylation .
- Selective Deprotection : Enzymatic hydrolysis (e.g., lipases) selectively removes acetyl groups without affecting benzyl protections .
- Temperature Modulation : Low-temperature (-20°C) reactions reduce nucleophilic reactivity of secondary hydroxyls, minimizing side products .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
